2-(5-Bromo-2-(tosylimino)pyridin-1(2H)-yl)acetamide
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Overview
Description
2-(5-Bromo-2-(tosylimino)pyridin-1(2H)-yl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a bromine atom, a sulfonylimine group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-(tosylimino)pyridin-1(2H)-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Intermediate: The initial step involves the synthesis of a pyridine derivative through a condensation reaction.
Introduction of the Bromine Atom: Bromination is carried out using bromine or a brominating agent under controlled conditions.
Sulfonylimine Formation: The sulfonylimine group is introduced through a reaction with a sulfonyl chloride derivative.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-(tosylimino)pyridin-1(2H)-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(5-Bromo-2-(tosylimino)pyridin-1(2H)-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-(tosylimino)pyridin-1(2H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylimine group is known to form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The bromine atom may also play a role in enhancing the compound’s binding affinity through halogen bonding.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4’-methylpropiophenone: A compound with a similar bromine and methyl group arrangement but different functional groups.
2-Bromo-4’-methylacetanilide: Another compound with a bromine atom and acetamide group but lacking the sulfonylimine and pyridine ring.
Uniqueness
2-(5-Bromo-2-(tosylimino)pyridin-1(2H)-yl)acetamide is unique due to its combination of a sulfonylimine group and a pyridine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research in various scientific fields.
Properties
IUPAC Name |
2-[(2E)-5-bromo-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O3S/c1-10-2-5-12(6-3-10)22(20,21)17-14-7-4-11(15)8-18(14)9-13(16)19/h2-8H,9H2,1H3,(H2,16,19)/b17-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGBSRGMLXOMEC-SAPNQHFASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=CN2CC(=O)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/2\C=CC(=CN2CC(=O)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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